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The morpholine ring is a privileged heterocyclic scaffold, integral to the structure of numerous
FDA-approved drugs and biologically active compounds.[1][2] Its presence often confers
favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic
stability.[2] The strategic introduction of fluorine atoms into organic molecules is a cornerstone
of modern medicinal chemistry, frequently leading to enhanced potency, greater metabolic
stability, and improved membrane permeability.[3]

(S)-4-Benzyl-3-(fluoromethyl)morpholine represents a confluence of these valuable
structural motifs. It is a chiral, fluorinated building block poised for application in drug discovery.
This guide provides a detailed examination of its synthesis, core chemical properties, and
reactivity, offering a technical resource for scientists engaged in the synthesis of novel chemical
entities. The key structural features—the stereodefined center at the C3 position, the
synthetically versatile N-benzyl protecting group, and the metabolically robust fluoromethyl
substituent—make it a compound of significant interest.

Physicochemical and Structural Properties
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(S)-4-Benzyl-3-(fluoromethyl)morpholine is a chiral organic compound whose properties are

defined by its unique assembly of functional groups. The fundamental physicochemical data

are summarized below.

Property Value Source

Molecular Formula C12H16FNO [41[5]

Molecular Weight 209.26 g/mol [4115]

CAS Number 1266238-75-8 [4]
Expected to be a colorless to

Appearance pale yellow oil or low-melting N/A
solid
Expected to be soluble in

N common organic solvents
Solubility N/A

(e.g., DCM, Chloroform, Ethyl

Acetate, Methanol)

Structural Analysis

The molecule's three-dimensional structure is critical to its function and reactivity. The benzyl

group provides a bulky, lipophilic substituent, while the fluoromethyl group introduces polarity

and the potential for specific interactions.
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Caption: Key structural features of (S)-4-Benzyl-3-(fluoromethyl)morpholine.

Synthesis Pathway and Experimental Protocol
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The most direct and reliable synthesis of (S)-4-Benzyl-3-(fluoromethyl)morpholine involves
the deoxofluorination of its corresponding primary alcohol precursor, (S)-4-Benzyl-3-
hydroxymethylmorpholine. This precursor is commercially available or can be synthesized via
established enantioselective methods.[6][7][8] The fluorination is typically achieved using
Diethylaminosulfur Trifluoride (DAST) or a more thermally stable alternative like Deoxo-Fluor.

Reaction Scheme: Deoxofluorination

The conversion of the primary alcohol to the alkyl fluoride proceeds via a bimolecular
nucleophilic substitution (Sn2) mechanism.[9] DAST activates the hydroxyl group, transforming
it into a good leaving group, which is then displaced by a fluoride ion.[3][9][10]

Caption: Synthesis of the target compound via DAST-mediated fluorination.

Detailed Experimental Protocol: Fluorination of (S)-4-
Benzyl-3-hydroxymethylmorpholine

Causality and Trustworthiness Note: This protocol is designed for high fidelity and safety. The
use of anhydrous solvent is critical as DAST reacts violently with water. The reaction is initiated
at a low temperature (0 °C) to control the initial exothermic reaction and minimize potential side
reactions. Allowing the reaction to warm to room temperature ensures complete conversion.
The aqueous workup with saturated NaHCOs neutralizes any remaining acidic byproducts.

o Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir
bar, a nitrogen inlet, and a dropping funnel, add (S)-4-Benzyl-3-hydroxymethylmorpholine
(1.0 eq, e.g., 2.07 g, 10 mmol).[7][8]

o Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 50 mL)
under a nitrogen atmosphere.

e Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

o Reagent Addition: Add Diethylaminosulfur Trifluoride (DAST) (1.1 eq, 1.77 g, 11 mmol)
dropwise to the stirred solution over 15-20 minutes, maintaining the internal temperature
below 5 °C.
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o Expert Insight: DAST is a powerful fluorinating agent but can be thermally unstable.[10]
[11] Careful, slow addition at low temperature is paramount to prevent uncontrolled
decomposition and ensure selectivity.

e Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for 4-6 hours.

» Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the
starting material is fully consumed.

e Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, saturated
agueous solution of sodium bicarbonate (NaHCOs) at 0 °C.

o Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine
the organic extracts.

e Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous
sodium sulfate (Na2SOa), filter, and concentrate under reduced pressure.

« Purification: Purify the crude product by column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to yield (S)-4-Benzyl-3-(fluoromethyl)morpholine as the
final product.

Spectral Characterization

While experimental spectra are the gold standard, the following predicted data serve as a
reliable guide for the characterization of the synthesized compound. The chemical shifts (d) are
reported in parts per million (ppm).
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Predicted Chemical Multiplicity &

Nucleus ] ) Assignment
Shift (5, ppm) Coupling (J, Hz)
1H NMR ~7.20-7.40 m 5H, Aromatic (CeHs)
dd, 2JHF = 47 Hz, 2H, Fluoromethyl
~4.40 - 4.60
3JHH = 3-9 Hz (CH2F)
2H, Benzylic
~3.50-4.10 m (or ABQ)
(NCH2Ph)
7H, Morpholine ring
~2.50-3.90 m
protons
Aromatic C
13C NMR ~ 138 s
(quaternary)
~127-129 d Aromatic CH
~82-85 d, *JCF = 170-180 Hz Fluoromethyl (CH2F)
~60-70 t Morpholine CH2
~b55-65 d Morpholine CH
~55-60 t Benzylic (NCHzPh)
1F, Fluoromethyl
F NMR ~-220 to -230 t, 2JHF = 47 Hz
(CHz2F)
MS (EI) m/z 209 [M]*+ Molecular lon
m/z 118 [M - C7H7]* Loss of benzyl group
Benzyl/Tropylium
m/z 91 [C7H7]* Y by

cation

Rationale: The 'H NMR spectrum is distinguished by the large doublet-of-doublets splitting for
the CH2zF protons, a hallmark of geminal H-F coupling.[12] The 3C NMR will show a
characteristic large one-bond C-F coupling constant. The 1°F NMR is expected to show a triplet
due to coupling with the two adjacent protons.[12]
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Reactivity and Synthetic Utility
N-Dealkylation

The N-benzyl group serves as a robust protecting group that can be readily removed to
unmask the secondary amine. This transformation is pivotal for further derivatization of the
morpholine nitrogen.

o Catalytic Hydrogenation: The most common method involves hydrogenation using a
palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This clean and efficient
reaction typically yields the debenzylated product, (S)-3-(fluoromethyl)morpholine, and
toluene as the only byproduct.

(S)-3-(fluoromethyl)morpholine

(Secondary Amine)
. Hz, Pd/C
(S)-4-Benzyl-3-(fluoromethyl)morpholine MeOH or EtOH
-

Toluene

Click to download full resolution via product page

Caption: Debenzylation workflow to access the core amine.

Basicity and Salt Formation

As a derivative of morpholine, the nitrogen atom is basic (pKa of parent morpholine = 8.7) and
will readily react with both organic and inorganic acids to form the corresponding ammonium
salts.[2][13] This property is crucial for purification strategies and for the formulation of active
pharmaceutical ingredients.

Conclusion and Future Outlook

(S)-4-Benzyl-3-(fluoromethyl)morpholine is a high-value, chiral building block for medicinal
chemistry and drug development. Its synthesis is accessible from its hydroxymethyl precursor
via a reliable deoxofluorination reaction. The compound's structural features—a stereocenter, a
fluoromethyl group for metabolic stability, and a versatile N-benzyl protecting group—provide a
powerful platform for creating diverse libraries of novel compounds. The protocols and data
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presented in this guide offer a comprehensive foundation for researchers to confidently
synthesize, characterize, and utilize this compound in their discovery programs, paving the way
for the development of next-generation therapeutics.

References

e Theoretical and Experimental Synthesis of 3-Fluorinated Morphine Derivative for Selective
Binding in Inflamed Tissue. (2025). Chapman University Digital Commons.

» Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. (2020). Reddit.

e Alcohol to Fluoride - Common Conditions. organic-chemistry.org.

o Diethylaminosulfur Trifluoride (DAST). SciSpace.

e DAST. Enamine.

o Application Notes and Protocols for N-Alkylation Reactions Involving Morpholine. (2025).
Benchchem.

» Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally
N,N - PMC.

e Areview on pharmacological profile of Morpholine derivatives. (2023).

e 101376-25-4, 3(S)-HYDROXYMETHYL-4-BENZYLMORPHOLINE Formula. ECHEMI.

¢ (S)-4-Benzyl-3-hydroxymethylmorpholine. Fluorochem.

e Electronic Supplementary Inform

¢ (S)-4-Benzyl-3-(fluoromethyl)morpholine. CymitQuimica.

e Morpholine Derivatives in Agrochemical Discovery and Development. (2023). Journal of
Agricultural and Food Chemistry.

e (r)-4-Benzyl-3-(fluoromethyl)morpholine. ChemScene.

» An updated review on morpholine derivatives with their pharmacological actions. (2022).
GSC Biological and Pharmaceutical Sciences.

e Synthesis and SAR of morpholine and its derivatives: A review upd

e Benzyl (3-Fluoro-4-morpholinophenyl)

e An updated review on morpholine derivatives with their pharmacological actions. (2022).
World Journal of Pharmaceutical Research.

+ Morpholine: Chemical Properties, Reactivity and Uses. (2025). ChemicalBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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